molecular formula C3H5NO2 B103210 1-Nitropropene CAS No. 17082-05-2

1-Nitropropene

Cat. No. B103210
CAS RN: 17082-05-2
M. Wt: 87.08 g/mol
InChI Key: RIHXMHKNTLBIPJ-NSCUHMNNSA-N
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Description

1-Nitropropene is a nitroalkane that is propane substituted at C-1 by a nitro group . It is used as a solvent, a gasoline additive, and in rocket propellant. It is also used to make other chemicals .


Synthesis Analysis

1-Nitropropene is produced industrially by the reaction of propane and nitric acid . This reaction forms four nitroalkanes: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . 1-Nitropropene is also a byproduct of the process for making 2-nitropropane, which is done by vapour phase nitration of propane .


Molecular Structure Analysis

The molecular formula of 1-Nitropropene is C3H5NO2 . The InChI representation is InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ . The Canonical SMILES representation is CC=CN+[O-] .


Chemical Reactions Analysis

1-Nitropropene undergoes various chemical reactions. For instance, it participates in [3+2] cycloaddition reactions . It also reacts with furans .


Physical And Chemical Properties Analysis

1-Nitropropene has a molecular weight of 87.08 g/mol . It has a topological polar surface area of 45.8 Ų . It has a density of 1.0±0.1 g/cm³ , and a boiling point of 125.7±9.0 °C at 760 mmHg .

Scientific Research Applications

The scientific research applications of 1-Nitropropene are diverse, covering areas such as chemical synthesis, spectroscopy, and antimicrobial activity. Here's a detailed overview based on recent studies:

  • Thermal Decomposition :

    • 1-Nitropropene undergoes thermal decomposition, producing products similar to those in the thermolysis of nitrostyrenes. This suggests potential applications in understanding and controlling chemical reactions involving nitro compounds (Chin, Mok, & Huang, 1990).
  • Biological Activity :

    • Derivatives of 2-nitropropene show activity against Trypanosoma cruzi, a parasite causing Chagas disease. This implies potential medicinal applications in treating parasitic infections (Herrera et al., 2009).
  • Chemical Synthesis :

    • 3,3,3-Trifluoro-1-nitropropene acts as a novel building block for synthesizing various compounds, including trifluoromethyl-containing pyrrole derivatives. Such applications are crucial in the development of new materials and pharmaceuticals (Iwata et al., 1993).
  • Nuclear Magnetic Resonance Spectra Analysis :

    • The NMR spectra of 1-nitropropene have been extensively studied, providing insights into its chemical structure and behavior. This knowledge is fundamental in fields like organic chemistry and materials science (Baskov et al., 1964).
  • Microwave Spectrum Analysis :

    • The microwave spectrum of 1-nitropropene has been analyzed, revealing information about its molecular structure and properties. Such studies are important in understanding the behavior of molecules under different conditions (Ford, 1974).
  • Cycloaddition Reactions :

    • Research has focused on the [2+3] cycloaddition of 1-nitropropene with other compounds, aiding in the development of new synthetic methods and materials (Baranski, 1998).
  • Antimicrobial Activity :

    • Novel 1,3-diaryl-2-nitroprop-1-enes have shown broad-spectrum antimicrobial activity, suggesting their potential as new antimicrobial agents (Kodukulla et al., 1994).
  • Spectroscopic Investigations :

    • Detailed spectroscopic studies, including FT-IR, FT-Raman, UV, and NMR, have been conducted on 1-phenyl-2-nitropropene, providing comprehensive information about its molecular structure and properties (Xavier & Periandy, 2015).
  • Solvent Effects in Cycloaddition Reactions :

    • The effect of different solvents on the cycloaddition of 1-nitropropene has been explored, revealing insights into reaction mechanisms and selectivity, which is essential in optimizing chemical reactions (Baranski, 2000).
  • Computational Studies :

    • Density Functional Theory (DFT) studies have been conducted to understand the mechanisms of cycloaddition reactions involving 1-nitropropene, contributing to the theoretical understanding of chemical reactivity and selectivity (Jasiński et al., 2009).

Safety And Hazards

1-Nitropropene is toxic to humans and can cause damage to the kidneys and liver . The vapours are irritating for the lungs and eyes and the maximum exposure rate is 25 ppm . It is not known to be a carcinogen . It is also a flammable liquid .

properties

IUPAC Name

(E)-1-nitroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHXMHKNTLBIPJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitropropene

CAS RN

3156-70-5, 17082-05-2
Record name Propene, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitro-1-propene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1E)-1-nitroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Nitropropene
Reactant of Route 2
1-Nitropropene

Citations

For This Compound
463
Citations
S Iwata, Y Ishiguro, M Utsugi, K Mitsuhashi… - Bulletin of the Chemical …, 1993 - journal.csj.jp
… Additions of various carbanion nucleophiles to 3,3,3-trifluoro-1-nitropropene (1) proceeded … In this connection, it is of interest to survey the reactivity of 3,3,3-trifluoro-1-nitropropene (1). …
Number of citations: 51 www.journal.csj.jp
AG Turner, LP Davis - Journal of the American Chemical Society, 1984 - ACS Publications
… Abstract: We have used 1-nitropropene as a model compound to study TNT decomposition. … Calculated AH’s for the processes indicate that 1-nitropropene is a valid model for use in …
Number of citations: 35 pubs.acs.org
NA Anisimova, EK Slobodchikova… - Russian Journal of …, 2016 - Springer
… 1,3,3,3-Tetrabromo-1nitropropene was recently obtained as a mixture of Z and E isomers … -3,3,3-trifluoro-1nitropropene. As precursor we used 3,3,3-trifluoro-1nitropropene (2). It was …
Number of citations: 10 link.springer.com
WE PARHAM, HG BRAXTON Jr… - The Journal of Organic …, 1961 - ACS Publications
… 1-nitropropene, and the synthetic and degradative scheme used in this … 1nitropropene to give III was previously described, and is complicated by: (1) polymerization of the 1-nitropropene…
Number of citations: 30 pubs.acs.org
RG Ford - Journal of Molecular Spectroscopy, 1974 - Elsevier
Rotational transitions of 1-nitropropene arising from the ground vibrational state and from three excited states of the nitro torsional vibration have been assigned. The values of the …
Number of citations: 7 www.sciencedirect.com
A Baranski - Journal of Molecular Structure: THEOCHEM, 2000 - Elsevier
The [2+3] cycloaddition of 1-nitropropene with methylazide in three dielectric media was evaluated in terms of PM3/COSMO calculations. It was found that in toluene solution the …
Number of citations: 13 www.sciencedirect.com
O Klenz, R Evers, R Miethchen, M Michalik - Journal of fluorine chemistry, 1997 - Elsevier
… -deficient truns-3,3,3-trifluoro-1-nitropropene (1) as alkylating reagent without addition of any … Moreover, we used rrans-3,3,3-trifluoro-1-nitropropene (1) as a dienophile in Diels-Alder …
Number of citations: 46 www.sciencedirect.com
H Shechter, JW Shepherd - Journal of the American Chemical …, 1954 - ACS Publications
Reaction of either 2-methyl-3-nitropropene (IX) or 2-methyl-l-nitropropene (X) with stoichiometric amounts of aqueous sodium hydroxide yields sodium 2-methyl-2-propenenitronate (XI); …
Number of citations: 32 pubs.acs.org
R Jasiński, E Brandel, A Barański - Polish Journal of Chemistry, 2004 - infona.pl
AM1 calculations suggest that the [2+3]-cycloaddition of C,C,N-triphenylnitrone (1) to (E)-3,3,3-trichloro-1-nitropropene-1 (2) in gas phase occurs in concerted manner. Kinetic factors …
Number of citations: 8 www.infona.pl
J Turconi, L Lebeau, JM Paris, C Mioskowski - Tetrahedron letters, 2006 - Elsevier
… ,3,3-trifluoro-1-nitropropene with different scores. Addition of 2… ,3-trifluoro-1-nitropropene under our standardized conditions … ,3,3-trifluoro-1-nitropropene diastereoselectivity was low (8% …
Number of citations: 26 www.sciencedirect.com

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